2,2-diphenyl-N-(1-phenylethyl)acetamide

Description

Significance of Amide Bonds in Organic Chemistry

The amide bond, also known as a peptide bond in the context of proteins, is of fundamental importance in organic and medicinal chemistry. nih.gov Its significance stems from its exceptional stability, which is a result of resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. nih.gov This resonance imparts a partial double bond character to the C-N bond, resulting in a planar geometry that restricts rotation and influences the three-dimensional structure of molecules. nih.govfiveable.me This structural rigidity is crucial in the architecture of complex biomolecules like proteins and peptides, where it dictates their secondary and tertiary structures. fiveable.me Amide bonds are prevalent in nature and are found in approximately 25% of all pharmaceutical products, highlighting their importance in drug design. nih.gov

General Overview of Acetamide (B32628) Derivative Classes in Advanced Synthesis

Acetamide (ethanamide) is the simplest amide derived from acetic acid. patsnap.com Its derivatives, where one or more hydrogen atoms on the nitrogen are replaced by organic groups, form a vast and versatile class of compounds in advanced organic synthesis. patsnap.comnih.gov These derivatives are utilized as key intermediates and building blocks for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and materials. nih.govwikipedia.org The reactivity of acetamide derivatives can be tuned by altering the substituents on the nitrogen and the acetyl group, influencing their physical and chemical properties. chemicalbook.com They are employed as plasticizers, industrial solvents, and are precursors in the synthesis of various other organic compounds. wikipedia.orgchemicalbook.com

Specific Context of 2,2-Diphenyl-N-(1-phenylethyl)acetamide within N-Substituted Amide Chemistry

This compound belongs to the class of secondary amides, where the amide nitrogen is bonded to one hydrogen and two carbon atoms. Specifically, it is an N-substituted derivative of 2,2-diphenylacetamide, featuring a chiral 1-phenylethyl group attached to the nitrogen atom. The presence of three phenyl groups and a stereocenter makes this molecule a subject of interest for stereochemical studies and as a potential chiral auxiliary in asymmetric synthesis. Its structural complexity, combining bulky phenyl groups with a chiral amine moiety, places it within a specialized area of N-substituted amide chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

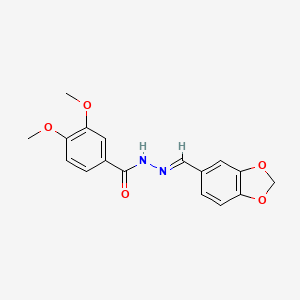

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-21-13-6-4-12(8-15(13)22-2)17(20)19-18-9-11-3-5-14-16(7-11)24-10-23-14/h3-9H,10H2,1-2H3,(H,19,20)/b18-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGVKOKHFQTTHF-GIJQJNRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC3=C(C=C2)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Formation

While a specific, detailed experimental protocol for the synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide is not extensively documented in the readily available scientific literature, its formation can be logically deduced from standard and well-established methods for amide bond formation.

One of the most common and direct methods for synthesizing N-substituted amides is the reaction between a carboxylic acid or its derivative and an amine. For the target molecule, this would involve the reaction of 2,2-diphenylacetic acid with 1-phenylethylamine (B125046) .

A probable synthetic route is the Schotten-Baumann reaction , which involves the acylation of an amine with an acyl chloride in the presence of a base. mdpi.com In this case, 2,2-diphenylacetyl chloride would be reacted with 1-phenylethylamine in a biphasic system with an aqueous base, such as sodium hydroxide, or in an aprotic solvent with an organic base like pyridine.

Alternatively, the synthesis can be achieved using coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are used to activate the carboxylic acid (2,2-diphenylacetic acid) towards nucleophilic attack by the amine (1-phenylethylamine). nih.gov

A general procedure for the synthesis of a related compound, (R)-2-Phenyl-N-(1-phenylethyl)acetamide, involves the reaction of (2-nitroethyl)benzene (B25157) with (S)-1-phenylethan-1-amine in the presence of a catalyst system. chemicalbook.com This suggests that various synthetic strategies can be employed to access this class of amides.

Chemical Structure and Properties

The chemical structure of 2,2-diphenyl-N-(1-phenylethyl)acetamide is defined by a central acetamide (B32628) core with significant steric bulk from the attached phenyl groups.

| Property | Value |

| Molecular Formula | C₂₂H₂₁NO |

| Molecular Weight | 315.41 g/mol |

| CAS Number | 33264-49-2 |

Data sourced from BLDpharm. nih.gov

Specific, experimentally determined physical properties such as melting point, boiling point, and solubility for this compound are not widely reported in the surveyed literature. However, for related N-substituted amides, they are typically crystalline solids at room temperature with limited solubility in water but good solubility in organic solvents like ethanol (B145695) and chloroform. cymitquimica.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of 2,2-diphenyl-N-(1-phenylethyl)acetamide. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals and provides information on the molecule's conformation.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct chemical environments. The integration of these signals confirms the proton count for each part of the molecule. The expected chemical shifts (δ) in a solvent like CDCl₃ are detailed below.

The aromatic protons of the two phenyl rings on the acetyl group and the single phenyl ring on the ethyl group typically appear as a complex multiplet in the range of δ 7.15–7.40 ppm. The methine proton of the diphenylacetyl moiety (CHPh₂) is expected around δ 5.1 ppm. chemicalbook.combmrb.io The methine proton of the N-(1-phenylethyl) group appears as a quintet or multiplet around δ 4.5 ppm, coupled to both the adjacent methyl protons and the amide N-H proton. rsc.org The methyl group (CH₃) protons of the phenylethyl fragment resonate as a doublet around δ 1.5 ppm due to coupling with the neighboring methine proton. rsc.org The amide proton (N-H) signal is typically observed as a broad singlet or a doublet (if coupled to the methine proton) and its chemical shift can vary depending on concentration and temperature.

Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Structural Part |

| ~7.40 - 7.15 | Multiplet | Ar-H | Diphenylacetyl & Phenylethyl |

| ~5.1 | Singlet | CH | Diphenylacetyl |

| ~4.5 | Quintet/Multiplet | CH | N-(1-phenylethyl) |

| ~1.5 | Doublet | CH₃ | N-(1-phenylethyl) |

| Variable | Broad Singlet/Doublet | N-H | Amide |

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton of the molecule. The carbonyl carbon of the amide group is characteristically found significantly downfield.

The amide carbonyl carbon (C=O) is expected to resonate around δ 171.1 ppm. rsc.org The carbons of the three phenyl groups show signals in the aromatic region, typically between δ 125 and 147 ppm. bmrb.iorsc.org The methine carbon of the diphenylacetyl group (C-2) is anticipated around δ 57.0 ppm. bmrb.io The methine carbon of the N-(1-phenylethyl) moiety (C-1') is found at approximately δ 53.4 ppm, while the methyl carbon (C-2') appears upfield around δ 25.1 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ, ppm) | Assignment | Structural Part |

| ~171.1 | C=O (Amide) | Acetamide (B32628) |

| ~147.0 - 125.0 | Aromatic Cs | Diphenylacetyl & Phenylethyl |

| ~57.0 | CH (C-2) | Diphenylacetyl |

| ~53.4 | CH (C-1') | N-(1-phenylethyl) |

| ~25.1 | CH₃ (C-2') | N-(1-phenylethyl) |

Two-dimensional NMR techniques are instrumental in confirming the assignments made from 1D spectra and providing deeper structural insights.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would verify the scalar coupling network within the molecule. Key expected correlations include the cross-peak between the N-(1-phenylethyl) methine proton (CH) and the protons of its adjacent methyl group (CH₃). Another crucial correlation would be observed between the amide proton (NH) and the same methine proton, confirming their connectivity. bmrb.io

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close proximity, which is essential for understanding the molecule's preferred conformation. For instance, NOE correlations could be observed between the methine proton of the diphenylacetyl group and the protons on the inner side of its attached phenyl rings. Similarly, correlations between the amide proton and nearby protons on both the diphenylacetyl and N-(1-phenylethyl) fragments would help define the rotational conformation around the amide bond and the C-N single bond.

Amide bonds, such as the one in this compound, exhibit a significant barrier to rotation due to the partial double bond character of the C-N bond. This restricted rotation can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent if rotation were rapid. Variable temperature (VT) NMR studies are employed to investigate these dynamic processes.

By recording NMR spectra at different temperatures, the coalescence temperature—at which two exchanging signals merge into a single broad peak—can be determined. This allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. While specific VT-NMR data for this compound are not available, such studies on related N-benzhydrylformamides and other amides have demonstrated rotational barriers in the range of 20–23 kcal/mol. A similar investigation would be crucial for fully characterizing the conformational dynamics of the title compound.

Infrared (IR) and Mass Spectrometry

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in this compound by their vibrational frequencies.

The FT-IR spectrum would be dominated by several key absorption bands. A strong, sharp absorption corresponding to the N-H stretching vibration is expected around 3300-3200 cm⁻¹. The most prominent band would be the C=O stretch of the secondary amide (Amide I band), which typically appears as a very strong absorption in the region of 1680–1640 cm⁻¹. rsc.org The N-H bending vibration (Amide II band) is expected to be found near 1550 cm⁻¹. rsc.org The C-H stretching vibrations of the aromatic rings appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₂₂H₂₁NO. The exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). This calculated mass is then compared to the experimentally measured mass from the HRMS instrument. A close match, usually within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. In a typical HRMS experiment, the compound would be ionized, often forming a protonated molecule [M+H]⁺.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₂₂H₂₂NO⁺ | 316.1701 |

| [M+Na]⁺ | C₂₂H₂₁NNaO⁺ | 338.1521 |

This level of precision allows for the confident confirmation of the compound's elemental composition, a critical step in its characterization.

Fast Atom Bombardment Mass Spectrometry (FAB⁺-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for non-volatile and thermally unstable polar molecules. wikipedia.orgillinois.edu In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and then bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.org This process causes the sample molecules to be sputtered from the matrix surface and ionized. wikipedia.orgrsc.org

A key feature of FAB-MS is the generation of abundant quasi-molecular ions, most commonly the protonated molecule [M+H]⁺. illinois.eduyoutube.com For this compound (molar mass ≈ 315.42 g/mol ), the positive-ion FAB-MS spectrum would be expected to show a prominent peak at an m/z value corresponding to the [M+H]⁺ ion (approximately 316). illinois.edu The technique can also produce some fragment ions, which can provide additional structural information, although fragmentation is generally less extensive than in harder ionization methods. wikipedia.org The choice of matrix is crucial as it can influence the ionization efficiency and the degree of fragmentation. wikipedia.org

Advanced Spectroscopic Methods for Stereochemical and Electronic Studies

Beyond basic structural confirmation, advanced spectroscopic methods are employed to investigate the stereochemistry and electronic nature of this compound, which contains a chiral center at the 1-phenylethyl moiety.

Optical Rotation for Absolute Configuration Determination

The presence of a stereocenter in the 1-phenylethyl group means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2,2-diphenyl-N-(1-phenylethyl)acetamide and (S)-2,2-diphenyl-N-(1-phenylethyl)acetamide. Optical rotation measures the angle to which a plane of polarized light is rotated when passed through a sample of a chiral compound. The two enantiomers will rotate the light to an equal but opposite degree.

The synthesis of this compound often starts from a chiral precursor, such as (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine. mdpi.com For example, high-purity (R)-(+)-1-phenylethylamine exhibits a specific rotation of +30° (± 2°) when measured in ethanol (B145695) at a concentration of 10 g/L. thermofisher.com By reacting this enantiomerically pure amine with diphenylacetyl chloride, the resulting amide product is expected to retain the stereochemical integrity at the chiral center. The measurement of the optical rotation of the final product serves as a crucial quality control step to confirm its enantiomeric purity and to assign its absolute configuration based on the sign of rotation, which is correlated with that of the starting material.

Electronic Circular Dichroism (ECD) Analysis

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the atoms and chromophores within the molecule. nih.gov

For this compound, the key chromophores are the two phenyl rings of the diphenylacetyl group and the phenyl ring of the phenylethyl group, as well as the amide functional group. These groups absorb UV light and their spatial arrangement around the chiral center gives rise to characteristic ECD signals, known as Cotton effects. nih.gov The ECD spectra of the (R) and (S) enantiomers are expected to be mirror images of each other. nih.gov

In modern applications, the experimental ECD spectrum is compared with theoretical spectra generated using quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov By calculating the theoretical spectra for both the (R) and (S) configurations, a comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration of the synthesized compound. nih.govfrontiersin.org This method is particularly valuable for complex molecules where empirical rules may be difficult to apply. rsc.org

UV-Visible Spectroscopy for Electronic Transitions (e.g., Metal Complexes)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is dominated by π → π* transitions within the aromatic phenyl rings. Aromatic compounds typically show strong absorption bands in the 200-300 nm region of the UV spectrum. For instance, a related compound, 1,1-diphenyl-2-propanone, exhibits absorption maxima that are characteristic of its aryl ketone structure. science-softcon.de Similarly, this compound would be expected to display characteristic absorption bands corresponding to its electronic structure.

Furthermore, the amide group in this compound can act as a ligand, coordinating to metal ions to form metal complexes. The formation of such a complex can lead to significant changes in the UV-Visible spectrum. New absorption bands, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, may appear. researchgate.net These charge-transfer bands are often in the visible region, resulting in a colored solution. The position and intensity of these bands can provide valuable information about the geometry of the complex and the nature of the metal-ligand bonding. researchgate.net

Conformational Analysis and Stereochemical Dynamics

Theoretical Conformational Analysis

Computational chemistry provides powerful tools to predict and analyze the stable conformations of a molecule and the transition states that connect them. For a molecule with multiple rotatable bonds like 2,2-diphenyl-N-(1-phenylethyl)acetamide, a variety of computational methods can be employed, ranging from rapid empirical calculations to more rigorous but computationally expensive quantum mechanical methods.

Empirical Force-Field Calculations (e.g., MM2)

Empirical force-field methods, such as MM2, offer a computationally efficient way to explore the potential energy surface of a molecule. These methods treat molecules as a collection of atoms held together by springs, with parameters derived from experimental data. For amides, force-field calculations can provide initial insights into the preferred conformations. However, methods like MM2 have shown limitations in accurately representing the subtleties of electronic interactions, such as those involving amide bonds and aromatic rings. For instance, studies on the related N,N-bis(1-phenylethyl)acetamide have shown that MM2 calculations using a dipole-dipole interaction scheme can overestimate the stability of conformers where a phenyl group is oriented towards the carbonyl group. Better agreement with experimental data was achieved when monopolar charge interactions were used, though the results were highly dependent on the chosen charge parameters.

Semi-Empirical Methods (e.g., AM1)

Semi-empirical methods, such as Austin Model 1 (AM1), represent a compromise between the speed of force-field calculations and the rigor of ab initio methods. scielo.org.mx These methods are based on Hartree-Fock theory but use empirical parameters to simplify the calculations, making them suitable for larger molecules. researchgate.net AM1 calculations have been successfully applied to study the conformational analysis of various amides. For example, in the study of diastereoisomeric N,N-bis(1-phenylethyl)acetamides, AM1 calculations were able to qualitatively reproduce the energy barriers for the interconversion of rotamers as determined by experimental methods. nih.gov These calculations helped in identifying the different rotamers and understanding the pathways of their interconversion. nih.gov

Density Functional Theory (DFT) for Conformer Optimization and Energy Profiles

Density Functional Theory (DFT) has become a standard and reliable method for the conformational analysis of organic molecules, including complex amides. chemicalbook.comresearchgate.net DFT methods, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, can provide accurate geometries and relative energies of different conformers. researchgate.netchemrxiv.org For a molecule like this compound, a DFT approach would typically involve a systematic search of the conformational space by rotating around the key single bonds, followed by geometry optimization of the resulting structures.

In a study of the conformationally similar N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations were instrumental in identifying nine stable conformations (four Z and five E isomers) arising from hindered rotation around the amide C-N bond. chemicalbook.com The relative energies of these conformers were calculated, allowing for the prediction of their populations in solution. A similar approach for this compound would likely reveal a complex energy surface with multiple stable rotamers.

Table 1: Representative Relative Energies of Amide Conformers Calculated by DFT

| Conformer | Relative Energy (kcal/mol) |

| Rotamer A | 0.00 |

| Rotamer B | 1.25 |

| Rotamer C | 2.50 |

| Rotamer D | 3.10 |

| Note: This table is illustrative and based on typical energy differences found in related amide systems. Actual values for this compound would require specific calculations. |

Experimental Conformational Studies

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for validating and refining the results of theoretical calculations and for providing a direct probe of the conformational dynamics in solution.

NMR-Based Conformational Probing

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. The chemical shifts, coupling constants, and through-space interactions detected by Nuclear Overhauser Effect (NOE) experiments provide a wealth of structural information. For molecules with hindered rotation around an amide bond, it is common to observe separate signals for the different rotamers at low temperatures. As the temperature is increased, these signals may broaden and coalesce as the rate of interconversion increases.

In the analysis of N,N-bis(1-phenylethyl)acetamide, 1H NMR spectroscopy was used to identify two distinct dynamic processes: the expected amide bond rotation and a lower-energy process corresponding to the exchange between rotamers with different orientations of the 1-phenylethyl groups. nih.gov By analyzing the changes in the NMR lineshapes with temperature, the rate constants and free energy barriers for these processes were determined. nih.gov A similar dynamic NMR study of this compound would be expected to reveal the barriers to rotation around the N-C(O) and N-CH(Ph) bonds.

Table 2: Illustrative 1H NMR Chemical Shifts for Rotamers of a Hindered Amide

| Proton | Rotamer A (ppm) | Rotamer B (ppm) |

| N-H | 8.20 | 7.95 |

| α-CH | 5.15 | 4.90 |

| CH3 | 1.60 | 1.55 |

| Note: This table is a hypothetical representation for illustrative purposes. |

Influence of Intramolecular Interactions on Conformation

The conformational preferences of this compound are governed by a delicate balance of steric and electronic interactions. The bulky diphenylmethyl and phenylethyl groups lead to significant steric hindrance, which plays a major role in determining the stable rotamers. nih.gov

Beyond simple steric repulsion, weaker intramolecular interactions can also exert a significant influence. The CH/π interaction, a type of weak hydrogen bond between a C-H bond and a π-system, is known to be important in the conformation of aromatic molecules. scielo.org.mx In this compound, potential CH/π interactions could exist between the C-H bonds of one phenyl ring and the π-face of another, or between the methine or methyl C-H bonds and one of the phenyl rings. These attractive interactions, though individually weak, can collectively contribute to the stability of certain conformations. scielo.org.mx

Furthermore, in secondary amides, the formation of intramolecular hydrogen bonds can be a key factor. While a classic N-H···O=C hydrogen bond is not possible in this specific geometry, other non-conventional hydrogen bonds, such as N-H···π interactions with one of the phenyl rings, could influence the conformational equilibrium. The interplay of these stabilizing interactions and destabilizing steric repulsions ultimately defines the conformational landscape of the molecule. researchgate.net

Stereochemical Dynamics of Amide Rotation

The partial double bond character of the amide C-N bond, a consequence of resonance delocalization of the nitrogen lone pair with the carbonyl group, results in a significant energy barrier to rotation around this bond. azom.comnanalysis.com This restricted rotation can lead to the existence of distinct rotational isomers, or rotamers, which can be observed and studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. azom.comresearchgate.netacs.org For N-substituted amides, these rotamers are often designated as E and Z isomers, referring to the stereochemical relationship of the substituents across the C-N bond.

While specific experimental or computational data for the rotational barrier of this compound were not found in the surveyed literature, the magnitude of this barrier can be inferred from studies on analogous N-substituted amides. The energy barrier to amide rotation is influenced by both steric and electronic factors. sbq.org.brmdpi.com In the case of this compound, the significant steric bulk of both the diphenylacetyl and the 1-phenylethyl groups is expected to play a crucial role in the energetics of rotation.

Studies on related N,N-dialkylamides and N-aryl amides have shown that the Gibbs free energy of activation (ΔG‡) for amide rotation typically falls in the range of 12 to 20 kcal/mol. nih.govmsu.edu For instance, dynamic NMR studies on N-alkyl-N-ethylacetamides have determined rotational barriers to be between 17.7 and 18.6 kcal/mol. sbq.org.br It is plausible that the rotational barrier in this compound would be of a similar magnitude. The transition state for rotation involves the breaking of the N-C=O π-conjugation, a process that is energetically demanding. msu.edu The precise value of the barrier would be modulated by the steric interactions between the bulky substituents in the planar ground states versus the non-planar transition state.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for modeling the potential energy surface of amide rotation and predicting the associated energy barriers. acs.orgacs.org Such studies on related benzamides and cinnamamides have provided detailed insights into the contributions of steric hindrance and electronic effects to the rotational barrier. nih.govacs.org

At room temperature, the rate of interconversion between amide rotamers can be slow on the NMR timescale, leading to the observation of separate sets of signals for each rotamer. nanalysis.comresearchgate.net As the temperature is increased in a variable-temperature (VT) NMR experiment, the rate of rotation increases. Eventually, the signals for the two rotamers will broaden and coalesce into a single, time-averaged signal. acs.org The temperature at which coalescence occurs is directly related to the energy barrier of the rotational process. nih.gov

The relative populations of the rotamers are determined by their thermodynamic stability, which is influenced by the steric and electronic interactions of the substituents. sbq.org.br For this compound, the two major rotamers would differ in the orientation of the N-(1-phenylethyl) group relative to the diphenylacetyl group. The steric clash between the phenyl rings of the diphenylacetyl moiety and the phenyl and methyl groups of the N-substituent would likely lead to a significant energetic difference between the possible rotamers, favoring the conformer that minimizes these unfavorable interactions.

Chemical exchange NMR experiments, such as EXSY (Exchange Spectroscopy), can be employed to definitively establish that two sets of signals arise from species that are in dynamic equilibrium, such as rotamers, rather than from static diastereomers. acs.org

Conformational Flexibility in N-Substituted Acetamides

Beyond the primary amide rotation, N-substituted acetamides exhibit additional conformational flexibility due to rotation around other single bonds. For this compound, this includes rotation around the N-C(phenylethyl) bond and the C-C(diphenyl) bonds.

A study on the conformational trimorphism of the closely related N-[(1S)-1-phenylethyl]benzamide revealed that different crystal forms arise from variations in the rotation of the phenyl rings, which in turn affects the packing of the molecules in the crystal lattice. nih.gov This highlights the inherent flexibility of the N-(1-phenylethyl) group. The dihedral angles between the phenyl rings and the amide plane were found to differ significantly between polymorphs, demonstrating the relatively low energy barrier for these rotations. nih.gov

The interplay between the hindered amide rotation and the more facile rotations around other single bonds results in a complex potential energy surface for this compound. Understanding this conformational landscape is critical for predicting its chemical reactivity and interactions in different environments.

An article focusing on the crystallographic and solid-state structure of the specific chemical compound this compound cannot be generated.

Extensive searches for crystallographic data, which are essential for discussing the molecular and crystal structure, bond lengths, angles, and intermolecular interactions as outlined, did not yield any specific studies for "this compound".

The provided search results contain information on structurally related but distinct molecules such as 2,2-diphenyl-acetamide and 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide. However, in strict adherence to the instructions to focus solely on this compound, this information cannot be used as it would not be scientifically accurate for the requested compound. The unique N-(1-phenylethyl) substituent significantly influences the crystal packing and intermolecular interactions, making data from other compounds non-transferable.

Without published single-crystal X-ray diffraction studies for this compound, it is impossible to provide the detailed, scientifically accurate analysis required by the user's outline. Creating such an article would require fabricating data, which is beyond the scope of this tool.

Crystallographic Analysis and Solid State Structure

Intermolecular Interactions in the Crystalline State

Hirshfeld Surface and 2D Fingerprint Plots for Contact Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The distances from the surface to the nearest atom inside (di) and outside (de) the surface are used to generate a 2D fingerprint plot. This plot provides a summary of all intermolecular contacts.

For a compound like 2,2-diphenyl-N-(1-phenylethyl)acetamide, the fingerprint plot would be expected to show significant contributions from various types of contacts. The table below illustrates typical contact contributions found in similar organic molecules.

| Intermolecular Contact Type | Typical Percentage Contribution |

| H···H | 40-50% |

| C···H/H···C | 20-30% |

| O···H/H···O | 10-20% |

| N···H/H···N | < 5% |

| C···C (π-π stacking) | Variable |

The prevalence of H···H and C···H contacts underscores the importance of van der Waals forces in the crystal packing. The O···H/H···O and N···H/H···N contacts would correspond to hydrogen bonding interactions involving the amide group, which are crucial in defining the supramolecular architecture.

Amide Group Planarity and Distortion in Solid State

The amide group (-C(=O)N-) is typically planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. However, steric and electronic factors within the crystal can lead to distortions from this planarity.

Pyramidalization and Twisting of Amide Nitrogen upon Coordination

In the solid state, interactions with neighboring molecules or ions can induce non-planarity in the amide group. Pyramidalization refers to the displacement of the nitrogen atom from the plane defined by its three substituents (the carbonyl carbon, the alpha-carbon of the phenylethyl group, and the hydrogen atom). Twisting describes the rotation around the C-N amide bond.

Studies on related amides have shown that significant pyramidalization and twisting can be induced by factors such as remote steric congestion. Current time information in Cambridgeshire, GB. For instance, the coordination of a metal ion to a peripheral part of the molecule can increase steric bulk, forcing the amide group to deform to alleviate the strain. Current time information in Cambridgeshire, GB. This deformation involves a partial sp3 hybridization of the amide nitrogen. nih.gov

Factors Influencing Reactivity in Crystals

The geometry of the amide group in the solid state can have a profound impact on its chemical reactivity. A planar amide is relatively unreactive due to the resonance stabilization. However, distortions from planarity can enhance reactivity.

Key factors influencing reactivity include:

Degree of Pyramidalization: Increased pyramidalization of the nitrogen atom localizes the lone pair on the nitrogen, making it more basic and nucleophilic. It also weakens the C-N bond by reducing p-orbital overlap, making the amide more susceptible to cleavage.

Steric Strain: The strain associated with a distorted amide bond can be released during a chemical reaction, providing a thermodynamic driving force. For example, the enhanced solvolytic cleavage of sterically congested amides is a direct consequence of the ground-state destabilization caused by amide plane deformation. Current time information in Cambridgeshire, GB.

Intermolecular Interactions: Specific intermolecular interactions in the crystal, such as hydrogen bonding to the carbonyl oxygen, can influence the electron density distribution and the preferred direction of nitrogen pyramidalization. nih.gov This, in turn, can affect the accessibility of the amide bond to reagents. The arrangement of molecules in the crystal lattice can also dictate the pathways for solid-state reactions by pre-organizing the reacting centers.

Computational and Theoretical Analysis of this compound Currently Lacks Specific Data in Public Domain

A thorough review of available scientific literature and chemical databases reveals a significant gap in the computational and theoretical modeling data for the specific chemical compound This compound . While extensive research exists on the computational analysis of related acetamide (B32628) derivatives, specific theoretical studies detailing the quantum chemical properties and molecular dynamics of this particular molecule are not publicly available at this time.

Computational chemistry is a important branch of chemistry that employs computer simulations to help solve complex chemical problems. It utilizes methods from theoretical chemistry, integrated into efficient computer programs, to determine the structures and properties of molecules and solids. For many related acetamide compounds, researchers have successfully applied these techniques to gain deep insights into their molecular characteristics. These studies often involve Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, which are powerful tools for understanding chemical behavior at the atomic level.

For instance, studies on various N-substituted acetamides have utilized DFT to explore their electronic structures, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are crucial for predicting chemical reactivity. nih.govresearchgate.net Similarly, molecular electrostatic potential (MEP) maps are frequently generated in these studies to identify sites prone to electrophilic and nucleophilic attacks. nih.govxisdxjxsu.asia

Furthermore, theoretical investigations into thermodynamic parameters such as entropy, enthalpy, and Gibbs free energy, as well as reactivity indices like Fukui functions, have been conducted for other complex acetamide structures, providing a comprehensive understanding of their stability and reaction mechanisms. researchgate.net The conformational behavior and the nuances of amide resonance in similar molecules have also been subjects of theoretical calculations. researchgate.net

However, despite the application of these computational methods to a wide array of analogous compounds, specific published data for this compound—covering its electronic structure, reactivity indices, thermodynamic properties, amide resonance, and conformational fluctuations through molecular dynamics—could not be located. The synthesis of a related compound, 2-phenyl-N-(1-phenylethyl)acetamide, has been described, but this molecule lacks the second phenyl group on the acetamide moiety, which would significantly alter its computational profile. rsc.org

The absence of this specific information in the public domain means that a detailed article on the computational and theoretical modeling of this compound, as per the requested outline, cannot be generated at this time. Future research may yet explore this compound, which would then allow for a comprehensive analysis as intended.

Computational Chemistry and Theoretical Modeling

Molecular Dynamics (MD) Simulations

Exploration of Conformational Space in Solution

The study of a molecule's conformational space is fundamental to understanding its physical and chemical properties. For a flexible molecule like 2,2-diphenyl-N-(1-phenylethyl)acetamide, with several rotatable single bonds, a multitude of conformations exist. Computational chemistry provides the tools to explore this complex energy landscape.

A primary method for this exploration is the Potential Energy Surface (PES) scan. This technique involves systematically rotating specific dihedral angles within the molecule while calculating the potential energy at each incremental step. For this compound, key rotations would include the bonds of the ethylacetamide backbone and the rotations of the phenyl rings. These calculations are typically performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. researchgate.net By mapping the energy as a function of these rotations, a PES is generated, revealing the low-energy, stable conformations and the energy barriers between them.

To simulate a solution environment, these calculations often incorporate an implicit solvent model. This approach models the solvent as a continuous medium with a specific dielectric constant, accounting for the bulk electrostatic effects of the solvent on the solute's conformational preferences. The identification of the global minimum energy conformation, along with other low-energy conformers, is crucial for subsequent analyses, such as spectroscopic prediction and docking studies, as these are the most likely structures to be present in a real-world sample.

Theoretical Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic signatures of molecules. By computing parameters that correlate with experimental spectra, such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible spectra, researchers can confirm molecular structures and assign spectral features.

DFT methods are the workhorse for these predictions. Following geometric optimization to find the lowest energy structure, vibrational frequencies can be calculated. These frequencies correspond to the peaks observed in IR and Raman spectra. A detailed assignment of these vibrational modes to specific atomic motions—such as stretching, bending, or twisting of bonds—is achieved through Potential Energy Distribution (PED) analysis. researchgate.netresearchgate.net

For the prediction of NMR spectra, methods like the Gauge-Independent Atomic Orbital (GIAO) are employed to calculate the isotropic shielding values, which are then converted into the familiar ¹H and ¹³C chemical shifts. These theoretical shifts can be compared directly with experimental data to aid in signal assignment.

Electronic properties and UV-Visible spectra are investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. researchgate.net The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which determine the intensity of absorption bands. researchgate.net Advanced approaches may even use machine learning models trained on large databases of DFT-calculated electronic properties to rapidly predict absorption spectra with high accuracy. ehu.es

Table 1: Illustrative Example of Calculated vs. Experimental Spectroscopic Data for an Acetamide (B32628) Analog This table presents representative data for a related acetamide compound to illustrate the type of results obtained from theoretical predictions.

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| ¹H-NMR (ppm) | ||

| N-H Proton | 10.90 | 10.88 |

| Aromatic Protons | 7.17 - 8.29 | 7.15 - 8.31 |

| ¹³C-NMR (ppm) | ||

| Carbonyl Carbon | 167.1 | 167.0 |

| Aromatic Carbons | 118.3 - 140.1 | 118.5 - 140.3 |

| FT-IR (cm⁻¹) | ||

| N-H Stretch | 3309 | 3312 |

Note: Data is illustrative and based on findings for analogous compounds. researchgate.netnih.gov

Ligand-Substrate/Protein Interaction Modeling Methodologies

Understanding how a molecule like this compound interacts with biological macromolecules is a primary goal of medicinal chemistry. Computational modeling provides powerful tools to simulate and analyze these interactions at an atomic level.

Molecular docking is a computational procedure that predicts the non-covalent binding of a ligand to a receptor, typically a protein. nih.gov The methodology aims to find the most stable binding pose of the ligand within the receptor's active site and to estimate the strength of the interaction, usually expressed as a docking score.

The standard workflow for docking this compound would be as follows:

Structure Preparation : A three-dimensional structure of the ligand is generated and its energy is minimized. A high-resolution 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). orientjchem.org

Receptor Preparation : The protein structure is prepared by removing non-essential components like water molecules and co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to the atoms. orientjchem.org The binding site, or active pocket, is then defined. orientjchem.org

Docking Simulation : Using software such as AutoDock or Dock, the ligand is treated as flexible and is systematically placed into the defined binding site in a multitude of different orientations and conformations. nih.govsemanticscholar.org Most commonly, the protein is held rigid, a method known as semi-flexible docking. frontiersin.org More advanced techniques, such as Induced Fit Docking (IFD), allow for flexibility in the protein's side chains within the active site, simulating the conformational changes that can occur upon ligand binding. nih.gov

Scoring and Ranking : Each generated pose is evaluated by a scoring function, which calculates a score that estimates the binding affinity (e.g., in kcal/mol). orientjchem.org The poses are then ranked, with the lowest energy score typically representing the most probable binding mode.

Following a molecular docking simulation, a detailed analysis of the intermolecular forces stabilizing the ligand-protein complex is essential. This analysis quantifies the contributions of different types of interactions.

Interaction Energies: The binding free energy (ΔG_bind) of the top-ranked docking pose can be calculated using post-processing methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov This approach provides a more accurate estimation of binding affinity than the initial docking score. Furthermore, the total interaction energy can be decomposed into its constituent parts, such as electrostatic, van der Waals, polarization, and dispersion energies, to understand the primary driving forces for binding. mdpi.com

Table 2: Example of Decomposed Interaction Energies for a Ligand-Protein Complex This table shows an example of an energy framework calculation for a related molecule to illustrate the methodology.

| Energy Component | Interaction Energy (kJ/mol) |

|---|---|

| Electrostatic | -89.1 |

| Dispersion | -194.4 |

| Polarization | -31.9 |

| Repulsion | 123.8 |

| Total Interaction Energy | -186.4 |

Note: Data is illustrative, derived from a study on an analogous compound. mdpi.com

Hydrogen Bond Networks: A critical component of the analysis is the identification of hydrogen bonds between the ligand and protein residues. orientjchem.org For this compound, the amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it a key site for such interactions. These bonds are identified based on specific geometric criteria, including the distance between the donor and acceptor atoms (typically < 3.5 Å) and the angle of the bond. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-diphenyl-N-(1-phenylethyl)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via coupling reactions using 2,2-diphenylacetic acid activated with carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) in dry dichloromethane (DCM). Key parameters include reaction time (5 hours), temperature (room temperature), and stoichiometric ratios of reagents. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .

- Critical Analysis : Variations in solvent polarity, catalyst loading, and amine nucleophile reactivity (e.g., 1-phenylethylamine) must be systematically optimized to avoid side products like unreacted acid or over-acylated derivatives.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodology :

- X-ray crystallography : For definitive confirmation, single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .

- Spectroscopy : Use - and -NMR to verify aromatic protons (δ 7.2–7.5 ppm) and acetamide carbonyl (δ ~168 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (M at m/z 343.4) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodology :

- Column chromatography : Silica gel with ethyl acetate/hexane (1:4 to 1:2 gradients) separates the product from byproducts.

- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals.

- TLC monitoring : R values (e.g., ~0.5 in ethyl acetate/hexane 1:3) guide fraction collection .

Advanced Research Questions

Q. How does stereochemistry at the 1-phenylethylamine moiety influence the biological activity of this compound?

- Methodology : Synthesize enantiomers via dynamic kinetic resolution using chiral catalysts (e.g., Ru-based complexes) to isolate (R)- and (S)-isomers. Test enantioselective activity in receptor-binding assays (e.g., opioid or NMDA receptors). X-ray diffraction of diastereomeric salts (e.g., with tartaric acid) confirms absolute configuration .

- Data Contradiction : While some studies report stereospecific activity in analogs (e.g., (S)-isomers showing higher analgesic potency), others note minimal enantiomeric differences in passive membrane diffusion .

Q. What pharmacological assays are suitable for evaluating the anticancer potential of this compound derivatives?

- Methodology :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, SK-N-SH) with IC determination.

- Apoptosis markers : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining).

- SAR analysis : Introduce substituents (e.g., nitro, chloro) on the phenyl rings and correlate with activity. Derivatives with electron-withdrawing groups (e.g., 4-NO) show enhanced efficacy .

Q. How do intermolecular interactions (e.g., hydrogen bonding) in this compound crystals affect its physicochemical properties?

- Methodology : Analyze crystal packing via graph-set notation (e.g., Etter’s rules) to identify hydrogen-bond motifs (e.g., N–H···O=C chains). Correlate with solubility, melting point, and stability. Density functional theory (DFT) calculations predict interaction energies .

Q. What strategies resolve contradictions in toxicity data for acetamide derivatives like this compound?

- Methodology :

- In silico toxicology : Use QSAR models to predict carcinogenicity (e.g., TOPKAT, DEREK).

- In vivo studies : Conduct subchronic rodent studies (OECD 408 guidelines) to assess hepatotoxicity.

- Mechanistic studies : Compare metabolic pathways (e.g., CYP450-mediated oxidation) with simpler acetamides (e.g., N-phenylacetamide), which may lack genotoxic metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.